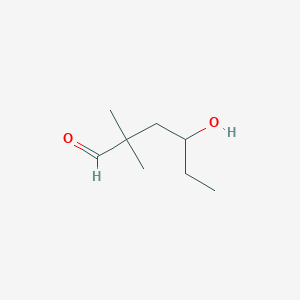
4-Hydroxy-2,2-dimethylhexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2,2-dimethylhexanal is an organic compound belonging to the class of aldehydes It features a hydroxyl group (-OH) attached to the fourth carbon of a hexanal chain, with two methyl groups (-CH₃) attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2,2-dimethylhexanal can be achieved through several methods. One common approach involves the reduction-oxygenation of corresponding 2,4-alkadienals using molecular oxygen and triethylsilane in the presence of cobalt(II) porphyrin as a catalyst . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2,2-dimethylhexanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxo-2,2-dimethylhexanal.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 4-hydroxy-2,2-dimethylhexanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and amines (NH₂⁻) can be used for substitution reactions.
Major Products:
Oxidation: 4-oxo-2,2-dimethylhexanal
Reduction: 4-hydroxy-2,2-dimethylhexanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Hydroxy-2,2-dimethylhexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,2-dimethylhexanal involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups allow it to participate in various biochemical reactions, including nucleophilic addition and oxidation-reduction processes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
4-Hydroxy-2-nonenal: A related compound with similar structural features but a longer carbon chain.
4-Hydroxy-2-heptenal: Another similar compound with a seven-carbon chain.
4-Hydroxy-2-hexenal: A six-carbon analog with similar reactivity.
Uniqueness: 4-Hydroxy-2,2-dimethylhexanal is unique due to the presence of two methyl groups at the second carbon, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and can affect its interactions in various chemical and biological contexts .
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
4-hydroxy-2,2-dimethylhexanal |
InChI |
InChI=1S/C8H16O2/c1-4-7(10)5-8(2,3)6-9/h6-7,10H,4-5H2,1-3H3 |
InChI Key |
VUOKDDHPXNMCCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C)(C)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



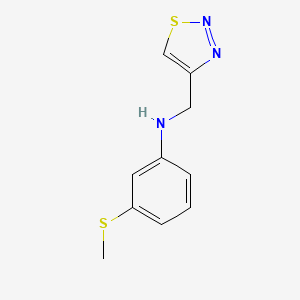
![1-{[(2-Bromophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13298146.png)
![4-[4-(2-Aminoethyl)-1H-pyrazol-1-yl]phenol](/img/structure/B13298149.png)
![4-Methyl-2-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13298151.png)

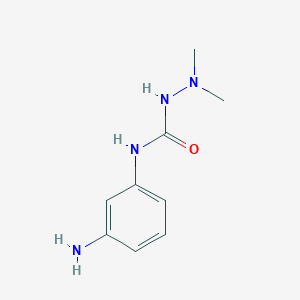
amine](/img/structure/B13298174.png)
![2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13298177.png)

![2-[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13298190.png)
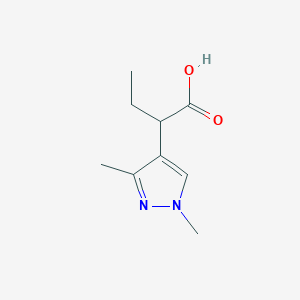
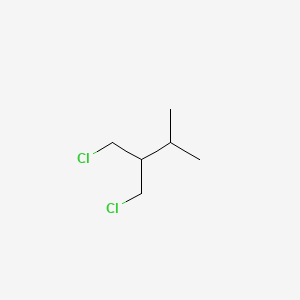
![2-[(3-Bromothiophen-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13298226.png)
